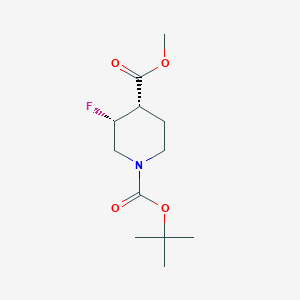
Methyl 3-bromo-4-((4-chlorobenzyl)oxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-bromo-4-((4-chlorobenzyl)oxy)benzoate is an organic compound with the molecular formula C15H12BrClO3 It is a derivative of benzoic acid and contains both bromine and chlorine substituents, making it a halogenated aromatic ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromo-4-((4-chlorobenzyl)oxy)benzoate typically involves a multi-step process. One common method includes the following steps:
Bromination: The starting material, 3-hydroxybenzoic acid, is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 3-bromo-4-hydroxybenzoic acid.
Esterification: The brominated product is then esterified with methanol in the presence of a strong acid catalyst like sulfuric acid to form Methyl 3-bromo-4-hydroxybenzoate.
Etherification: Finally, the ester is reacted with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate to produce this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-4-((4-chlorobenzyl)oxy)benzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation: The aromatic ring can undergo oxidation reactions to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide).
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Nucleophilic Substitution: Substituted benzoates with various functional groups.
Reduction: Methyl 3-bromo-4-((4-chlorobenzyl)oxy)benzyl alcohol.
Oxidation: Quinone derivatives or other oxidized aromatic compounds.
Scientific Research Applications
Methyl 3-bromo-4-((4-chlorobenzyl)oxy)benzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Material Science: It is used in the development of photoactive materials and polymers.
Biological Studies: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of Methyl 3-bromo-4-((4-chlorobenzyl)oxy)benzoate depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity or altering their function. The presence of halogen atoms can enhance its binding affinity to target proteins through halogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-bromo-4-methoxybenzoate: Similar structure but with a methoxy group instead of a chlorobenzyl group.
Methyl 4-bromobenzoate: Lacks the additional substituents on the aromatic ring.
Methyl 3-chloro-4-bromobenzoate: Contains both bromine and chlorine but in different positions.
Uniqueness
Methyl 3-bromo-4-((4-chlorobenzyl)oxy)benzoate is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and interactions with biological targets. The chlorobenzyl group also adds steric and electronic effects that can be exploited in various chemical transformations and applications.
Properties
Molecular Formula |
C15H12BrClO3 |
|---|---|
Molecular Weight |
355.61 g/mol |
IUPAC Name |
methyl 3-bromo-4-[(4-chlorophenyl)methoxy]benzoate |
InChI |
InChI=1S/C15H12BrClO3/c1-19-15(18)11-4-7-14(13(16)8-11)20-9-10-2-5-12(17)6-3-10/h2-8H,9H2,1H3 |
InChI Key |
XOBFRUIFAVKITE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)OCC2=CC=C(C=C2)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 5-(2-hydroxyethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13006283.png)
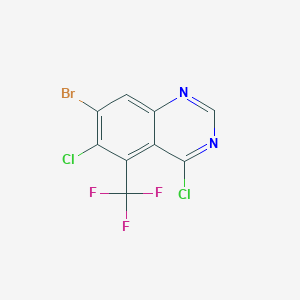
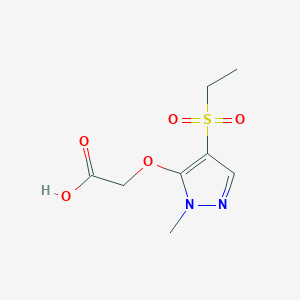
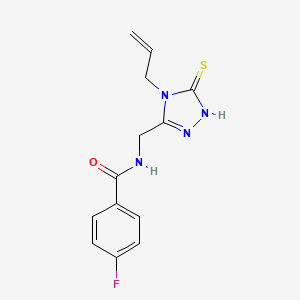
![tert-Butyl methyl(1H-pyrrolo[3,2-c]pyridin-6-yl)carbamate](/img/structure/B13006318.png)
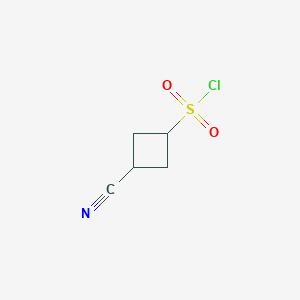

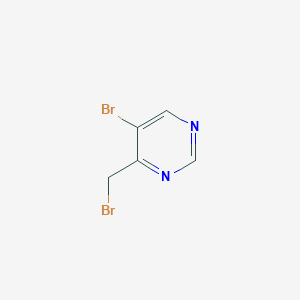
![Methyl2-(4-chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)acetate](/img/structure/B13006342.png)


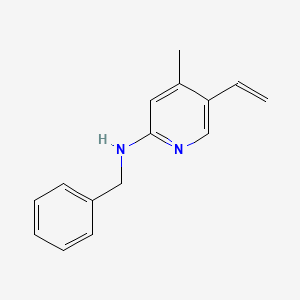
![6-Chloro-4,5-dihydro-3H-benzo[c]azepine](/img/structure/B13006376.png)
